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Compound of Interest

Compound Name: 6-Deoxy-6-fluoro-D-galactose

CAS No.: 4536-07-6

Cat. No.: B1209764

Get Quote

Executive Summary
6-Deoxy-6-fluoro-D-galactose (Cngcontent-ng-c2372798075="" _nghost-ng-c102404335=""

class="inline ng-star-inserted">

H

FO

; MW 182.15) is a monosaccharide analog where the hydroxyl group at the C6 position of D-
galactose is replaced by a fluorine atom. This substitution is bioisosteric yet electronically
distinct, altering the hydrogen-bonding capacity and lipophilicity of the primary alcohol arm
without significantly perturbing the pyranose ring conformation.

For researchers in drug development and glycobiology, 6-F-Gal serves two primary roles:

Metabolic Probe: It acts as a chain terminator or inhibitor for galactosyltransferases, as the

C6-F cannot act as a nucleophile for further glycosylation.

Radiotracer Precursor: The
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F-labeled isotopologue is a PET imaging agent for studying galactose metabolism (e.g.,
GLUT5 transport).

This guide details the structural validation workflow, emphasizing the discrimination of the C6-

regioisomer from other fluorinated congeners using spin-spin coupling constants.

Molecular Architecture & Physicochemical
Properties
The "Fluorine Effect" on Conformation
The substitution of the C6-hydroxyl (OH) with fluorine (F) introduces specific electronic

changes:

Electronegativity: Fluorine (3.98) is more electronegative than Oxygen (3.44), pulling

electron density from C6.

Bond Length: The C-F bond (1.35 Å) is longer than C-H but shorter than C-O, creating a

compact modification that fits within many enzyme active sites.

H-Bonding: Unlike OH, the C-F bond acts only as a weak hydrogen bond acceptor and

cannot function as a donor. This disrupts the "cooperative" H-bond networks typical of

carbohydrate crystals.

Crystallographic Conformation
X-ray diffraction studies confirm that 6-F-Gal retains the

chair conformation typical of D-galactose. The fluorine atom at C6 adopts a specific rotameric
orientation (typically gauche-trans or trans-gauche) to minimize steric clash with the axial C4-
hydroxyl group, a critical feature for enzyme recognition.

Key Structural Parameters:

Parameter Value Note

| Space Group | Orthorhombic (
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) | Common for chiral sugars | | Ring Pucker |

(D-form) | Stable chair conformation | | C6-F Bond Length | ~1.36 - 1.39 Å | Typical for primary
alkyl fluorides | | Anomeric Effect |

vs

equilibrium | Mutarotates in solution (approx 30:70

:

) |

Spectroscopic Characterization Strategy
The most definitive method for validating 6-F-Gal is

F-NMR spectroscopy. Unlike

H-NMR, which suffers from severe signal overlap in the carbohydrate region (3.5–4.0 ppm),

F-NMR provides a clean, background-free window.

The F-NMR Signature (The "Triplet" Diagnostic)
To distinguish 6-F-Gal from 2-F, 3-F, or 4-F isomers, analysts must examine the multiplicity of

the fluorine signal.

Logic: The fluorine at C6 is attached to a primary carbon (CH

F). It couples to two geminal protons (H6a, H6b) and one vicinal proton (H5).

Predicted Pattern: A triplet of doublets (td) or a doublet of triplets (dt), depending on the

relative magnitude of

.

Coupling Constants (

values):

Geminal (
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): Large, typically 45–50 Hz.

Vicinal (

): Smaller, typically 15–30 Hz, dependent on the H5-C5-C6-F dihedral angle (Karplus
relationship).

Diagnostic Rule: If the

F signal appears as a doublet with a large coupling (~50 Hz), it indicates a secondary fluoride
(C2, C3, or C4). If it appears as a triplet (or wide multiplet) with large couplings, it confirms the
C6 (primary) position.

Mass Spectrometry (MS) Fragmentation
In ESI-MS (Positive Mode), 6-F-Gal forms stable adducts (e.g.,

,

205).

Neutral Loss: A characteristic fragmentation pathway is the loss of HF (20 Da), which is

distinct from the loss of H

O (18 Da) seen in non-fluorinated sugars.

Differentiation: The parent ion will be +2 Da higher than native D-galactose (

180 vs 182).

Protocol: Analytical Validation Workflow
This protocol outlines the step-by-step process for validating a synthesized or purchased batch

of 6-F-Gal.

Phase 1: Purity & Identity (NMR)
Solvent: Dissolve 5 mg of sample in 600

L D

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209764?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


O.

Experiment A (

F Uncoupled): Acquire a broadband

F spectrum.

Acceptance Criteria: Single dominant peak around -230 ppm (varies by ref, typically -220

to -235 ppm).

Experiment B (

F Coupled): Acquire without proton decoupling to observe splitting.

Acceptance Criteria: Observation of the "Triplet" pattern (coupling to H6a/H6b).

Experiment C (

H-

F HOESY): (Optional) Confirm spatial proximity if regiochemistry is ambiguous.

Phase 2: Stereochemical Verification
Measurement: Measure

coupling in

H-NMR.

Analysis:

-anomer:

Hz (Equatorial-Axial).

-anomer:

Hz (Axial-Axial).

Validation: The sample should show both anomers if in mutarotational equilibrium.
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Phase 3: Diagrammatic Workflow
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Figure 1: Decision tree for the structural validation of 6-F-Gal, prioritizing

F-NMR multiplicity to rule out regioisomers.

Biological Application Logic
Understanding the structure is prerequisite to understanding its function. The C6-fluorine acts

as a "stealth" modification.

Enzymatic Recognition: Galactosyltransferases (e.g.,

-1,4-GalT) recognize the axial C4-OH and the ring structure. 6-F-Gal binds to these enzymes
(

is often similar to Gal).

Catalytic Dead-End: Once bound, the enzyme cannot transfer the sugar effectively, or if

transferred, the resulting glycan cannot be elongated at the C6 position (no nucleophilic OH).

Metabolic Trapping: In PET studies, 6-[

F]F-Gal is transported by GLUTs but is not metabolized via the standard Leloir pathway at
the same rate, leading to intracellular accumulation beneficial for imaging.

Extracellular
6-F-Gal GLUT Transporter Cytosolic

6-F-Gal
Galactokinase

(GalK)
Phosphorylation 6-F-Gal-1-P GALT EnzymeSubstrate? METABOLIC

BLOCK/SLOW

Inefficient Transfer
or Termination

Click to download full resolution via product page

Figure 2: Metabolic fate of 6-F-Gal. The fluorine substitution allows entry via GLUTs but alters

downstream processing by GalK and GALT enzymes.

References
Crystal Structure Determination: Jenkinson, S. F., et al. (2010). "6-Deoxy-6-fluoro-D-
galactose."[1][2][3][4][5] Acta Crystallographica Section E, 66(6), o1315.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1209764/docs?utm_src=pdf-body-img#technical-guide-structural-analysis-validation-of-6-deoxy-6-fluoro-d-galactose
https://www.benchchem.com/product/b1209764/docs?utm_src=pdf-body#technical-guide-structural-analysis-validation-of-6-deoxy-6-fluoro-d-galactose
https://www.benchchem.com/product/b1209764/docs?utm_src=pdf-body#technical-guide-structural-analysis-validation-of-6-deoxy-6-fluoro-d-galactose
https://www.scbt.com/p/6-deoxy-6-fluoro-d-galactose-447-25-6
https://pubmed.ncbi.nlm.nih.gov/10520253/
https://pubmed.ncbi.nlm.nih.gov/6847704/
https://www.researchgate.net/publication/230518279_The_synthesis_of_6-deoxy-6-18F-a-D-galactopyranose_XXII
https://www.dextrauk.com/products/monosaccharides/6-deoxy-6-fluoro-d-galactose/
https://pubs.acs.org/doi/10.1021/acs.joc.4c01724
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209764?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & NMR Characterization: Romanò, C., et al. (2023). "Synthesis of fluoro- and

seleno-containing D-lactose and D-galactose analogues." Organic & Biomolecular

Chemistry, 21, 3162-3170.

Enzymatic Inhibition Studies: Schengrund, C. L., & Kovác, P. (1999). "UDP-6-deoxy-6-fluoro-

alpha-D-galactose binds to two different galactosyltransferases..." Carbohydrate Research,

319(1-4), 24-28.[2]

Advanced NMR Methodology (FESTA): For general methodology on fluorosugar analysis:

Journal of the American Chemical Society (Relevant techniques cited in search results

regarding 1H/19F selectivity).

Radiochemical Synthesis (

F): Perkins, A., et al. "The synthesis of 6-deoxy-6-18F-α-D-galactopyranose." Journal of
Labelled Compounds and Radiopharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Structural Analysis & Validation of 6-
Deoxy-6-fluoro-D-galactose]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209764/docs#technical-guide-structural-analysis-
validation-of-6-deoxy-6-fluoro-d-galactose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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